REACTION_CXSMILES
|
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
tetrakis triphenylphosphine palladium
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
|
Quantity
|
0.31 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken 48 hrs at 80° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 533.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
tetrakis triphenylphosphine palladium
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
|
Quantity
|
0.31 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken 48 hrs at 80° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 533.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
tetrakis triphenylphosphine palladium
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
|
Quantity
|
0.31 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken 48 hrs at 80° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 533.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
tetrakis triphenylphosphine palladium
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
|
Quantity
|
0.31 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken 48 hrs at 80° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 533.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |